E3 Ligase Ligand-linker Conjugate 27
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Overview
Description
E3 Ligase Ligand-linker Conjugate 27: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker that connects it to the target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 27 involves several steps. Initially, the VHL ligand is synthesized, followed by the attachment of the linker. The linker is then connected to the target protein ligand. The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products: The major products formed from these reactions include modified versions of the original compound with different functional groups attached, which can enhance or alter its activity .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 27 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Utilized in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of high-purity proteins and other biotechnological products
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 27 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include specific proteins involved in various cellular pathways, and the pathways involved include the ubiquitin-proteasome system .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 27 is unique in its ability to recruit the von Hippel-Lindau (VHL) E3 ligase, which distinguishes it from other similar compounds that may recruit different E3 ligases such as cereblon (CRBN) or cellular inhibitor of apoptosis protein 1 (cIAP1). Similar compounds include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.
cIAP1-based PROTACs: Utilize cellular inhibitor of apoptosis protein 1 as the E3 ligase
This compound stands out due to its specific recruitment of VHL, which can offer advantages in terms of selectivity and efficacy in certain applications .
Properties
Molecular Formula |
C32H45N5O7S |
---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C32H45N5O7S/c1-19-26(45-18-34-19)21-10-8-20(9-11-21)13-33-28(40)24-12-22(38)14-37(24)29(41)27(31(2,3)4)35-25(39)17-43-23-15-36(16-23)30(42)44-32(5,6)7/h8-11,18,22-24,27,38H,12-17H2,1-7H3,(H,33,40)(H,35,39)/t22-,24+,27-/m1/s1 |
InChI Key |
WMGJZARXPBJGSA-RWCIVJTCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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